Tuiopseno

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

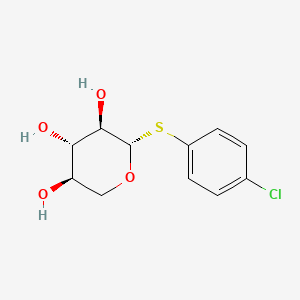

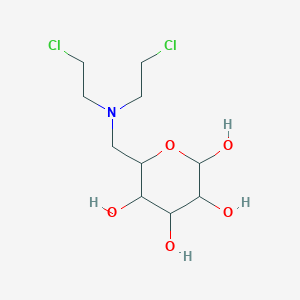

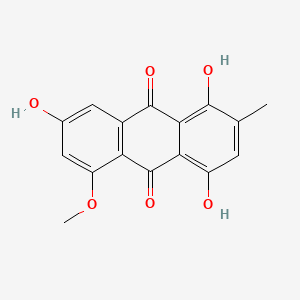

El tuiopseno es un compuesto químico natural clasificado como un sesquiterpeno, con la fórmula molecular C₁₅H₂₄. Se encuentra en el aceite esencial de varias coníferas, particularmente en Juniperus cedrus y Thujopsis dolabrata, donde comprende alrededor del 2.2% del peso de la madera dura . El this compound es conocido por su estructura tricíclica única, que contribuye a sus propiedades químicas distintivas.

Aplicaciones Científicas De Investigación

El tuiopseno tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología y la industria:

Actividades Antitermita y Antifúngicas: El this compound y sus productos de autooxidación han mostrado actividades antitermita y antifúngicas significativas, lo que los hace útiles en la preservación de la madera y el control de plagas.

Ecología Microbiana: El this compound es producido por ciertas cepas de hongos, como Penicillium decumbens, y se ha estudiado por sus propiedades autorreguladoras e influencia en el crecimiento de los hongos.

Mecanismo De Acción

El mecanismo de acción del tuiopseno involucra su interacción con varios objetivos y vías moleculares. Por ejemplo, su actividad antifúngica se atribuye a su capacidad para interrumpir las membranas celulares fúngicas e inhibir el crecimiento de los hongos . Además, los productos de autooxidación del this compound, como la mayurona, exhiben actividades biológicas más fuertes en comparación con el propio this compound .

Análisis Bioquímico

Biochemical Properties

Thujopsene plays a significant role in biochemical reactions, particularly in the biosynthesis of sesquiterpenes. It is synthesized by the enzyme thujopsene synthase, which catalyzes the conversion of farnesyl diphosphate to thujopsene . This enzyme-mediated reaction is crucial for the production of thujopsene and other related sesquiterpenes. Thujopsene interacts with various biomolecules, including enzymes and proteins, during its biosynthesis and subsequent metabolic processes. These interactions are essential for the proper functioning and regulation of biochemical pathways involving thujopsene.

Metabolic Pathways

Thujopsene is involved in various metabolic pathways, including its biosynthesis and subsequent metabolism. The biosynthesis of thujopsene is catalyzed by thujopsene synthase, which converts farnesyl diphosphate to thujopsene . Thujopsene can also undergo further metabolic transformations, including oxidation and conjugation reactions, mediated by enzymes such as cytochrome P450s. These metabolic pathways are essential for the proper utilization and regulation of thujopsene in biological systems.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El tuiopseno se puede sintetizar a partir de pirofosfato de farnesilo a través de una serie de reacciones enzimáticas. La biosíntesis implica la ciclización del pirofosfato de farnesilo para formar la estructura tricíclica del this compound .

Métodos de Producción Industrial: La producción industrial de this compound generalmente implica la extracción de aceites esenciales de maderas coníferas como Thujopsis dolabrata. El aceite esencial luego se somete a procesos de destilación y purificación para aislar el this compound .

Análisis De Reacciones Químicas

Tipos de Reacciones: El tuiopseno experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y reordenamiento.

Reactivos y Condiciones Comunes:

Reordenamientos Catalizados por Ácidos: El this compound puede sufrir reacciones de reordenamiento en presencia de superácidos como HSO₃F-SO₂FCl y TiO₂/SO₄²⁻, lo que lleva a la formación de nuevos hidrocarburos tricíclicos.

Principales Productos: Los principales productos formados a partir de estas reacciones incluyen mayurona, tuiopsan-9α-ona y varios peróxidos y polímeros .

Comparación Con Compuestos Similares

El tuiopseno es único entre los sesquiterpenos debido a su estructura tricíclica y sus actividades biológicas específicas. Compuestos similares incluyen:

Caryofileno: Otro sesquiterpeno con una estructura bicíclica, conocido por sus propiedades antiinflamatorias y analgésicas.

Longifoleno: Un sesquiterpeno con una estructura tricíclica, similar al this compound, pero con diferentes actividades biológicas.

La estructura única del this compound y sus diversas actividades biológicas lo convierten en un compuesto valioso para diversas aplicaciones científicas e industriales.

Propiedades

Número CAS |

470-40-6 |

|---|---|

Fórmula molecular |

C15H24 |

Peso molecular |

204.35 g/mol |

Nombre IUPAC |

(1aR,4aR,8aR)-2,4a,8,8-tetramethyl-1,1a,4,5,6,7-hexahydrocyclopropa[j]naphthalene |

InChI |

InChI=1S/C15H24/c1-11-6-9-14(4)8-5-7-13(2,3)15(14)10-12(11)15/h6,12H,5,7-10H2,1-4H3/t12-,14-,15-/m1/s1 |

Clave InChI |

WXQGPFZDVCRBME-BPLDGKMQSA-N |

SMILES isomérico |

CC1=CC[C@]2(CCCC([C@@]23[C@@H]1C3)(C)C)C |

SMILES |

CC1=CCC2(CCCC(C23C1C3)(C)C)C |

SMILES canónico |

CC1=CCC2(CCCC(C23C1C3)(C)C)C |

| 470-40-6 | |

Pictogramas |

Health Hazard |

Sinónimos |

thujopsene |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: (−)-Thujopsene is a tricyclic sesquiterpene primarily known for its presence in the essential oil of various conifer species, especially those belonging to the Cupressaceae family. This includes trees like Hiba (Thujopsis dolabrata), Chinese cedarwood (Cupressus funebris), and Hinoki cypress (Chamaecyparis obtusa). [, , , , ]

A: Gas Chromatography coupled with Mass Spectrometry (GC/MS) is widely employed for quantifying Thujopsene in essential oils. This method involves separating the various components of the oil based on their volatility and then identifying and quantifying them based on their mass-to-charge ratios. [, , , , ]

A: Yes, commercially available products claiming to contain Hiba oil or hinokitiol often contain a mixture of woods from various Cupressaceae species. This makes it difficult to use Thujopsene as a sole indicator of authenticity, as its concentration can vary greatly depending on the wood source. []

A: Yes, Thujopsene has demonstrated various biological activities in research studies. For instance, it exhibits potent inhibitory effects on certain cytochrome P450 (CYP) enzymes, specifically CYP2B6, which is involved in drug metabolism. This finding suggests the potential for drug interactions when Thujopsene-containing products are used concurrently with medications metabolized by CYP2B6. []

A: In addition to CYP inhibition, Thujopsene has shown mast cell-stabilizing effects by downregulating interleukin-4 (IL-4) secretion in antigen-induced RBL-2H3 cells. This suggests potential applications in managing IgE-mediated allergic disorders. [] Moreover, Thujopsene exhibits toxicity against house dust mites (Dermatophagoides farinae) and copra mites (Tyrophagus putrescentiae), indicating its potential use in controlling these common household allergens. []

A: Thujopsene can undergo a variety of chemical reactions, which have been explored for synthesizing derivatives and understanding its reactivity. For example, it undergoes stereospecific ring contraction upon oxidation with Thallium Triacetate in acetic acid, yielding a ketone as the major product. [] This highlights the susceptibility of the cyclopropane ring to specific reaction conditions.

A: Yes, researchers have investigated various reactions to generate Thujopsene derivatives. For instance, Vilsmeier formylation allows for the introduction of a formyl group at the 3-position of Thujopsene. This modified compound can be further utilized to synthesize other 3-substituted derivatives with potential applications. [] Additionally, esterification reactions using bismuth(III) sulfate as a catalyst have been studied to produce Thujopsene esters, albeit with skeletal rearrangement as a side reaction. []

A: Recent research has focused on utilizing Thujopsene as a starting material for producing high-density biofuels. Specifically, the hydrogenation of Thujopsene leads to a fuel blend with a higher volumetric net heat of combustion (NHOC) compared to conventional jet fuel. [] This underscores the potential of transforming this naturally occurring sesquiterpene into a valuable renewable energy source.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[7-Acetyl-5-(4-bromo-benzoyl)-1,3,7-triaza-bicyclo[3.3.1]non-3-yl]-ethanone](/img/structure/B1203510.png)

![3-[5-(4-Chloro-phenyl)-furan-2-yl]-propionic acid](/img/structure/B1203512.png)

![Cyclohept[b]indole](/img/structure/B1203517.png)

![(2R,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1203528.png)